

Addressing inconsistencies in the initial claims of Lawrencium discovery.

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Technical Support Center: The Discovery of Lawrencium

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers understand the historical inconsistencies surrounding the initial discovery of **Lawrencium** (Lr), element 103.

Frequently Asked Questions (FAQs)

Q1: Who is credited with the discovery of Lawrencium?

The discovery of **Lawrencium** was a complex process with initial, conflicting claims from two institutions. In 1992, the Transfermium Working Group (TWG) of the International Union of Pure and Applied Chemistry (IUPAC) formally recognized the nuclear physics teams at the Lawrence Berkeley National Laboratory (LBNL) in the USA and the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, as co-discoverers.[1] This decision acknowledged that while the 1961 Berkeley experiments were a significant step, the combined results from both laboratories, culminating in the Berkeley experiments of 1971 that clarified and confirmed earlier findings, were necessary for complete confidence in the discovery.[1]

Q2: What was the initial claim of discovery by the Lawrence Berkeley National Laboratory (LBNL)?



On February 14, 1961, a team at LBNL led by Albert Ghiorso announced the synthesis of **Lawrencium**.[1][2] They bombarded a target containing isotopes of californium with boron-10 and boron-11 ions.[1][2] The Berkeley team initially reported the detection of an isotope they assigned as 257 Lr, which they characterized as decaying by emitting an 8.6 MeV alpha particle with a half-life of approximately 8 ± 2 seconds.[1]

Q3: What were the initial claims made by the Joint Institute for Nuclear Research (JINR) in Dubna?

Beginning in 1965, a team at the JINR in Dubna, led by Georgy Flerov, also reported the synthesis of **Lawrencium**.[3] Their experiments involved bombarding an americium-243 target with oxygen-18 ions.[4] They initially reported the production of ²⁵⁶Lr, which they identified indirectly by observing its granddaughter, fermium-252.[1][4] In subsequent work, they reported different half-lives and decay energies for what they believed were isotopes of **Lawrencium**.[5]

Q4: What were the main inconsistencies in the initial discovery claims?

The primary inconsistencies revolved around the assigned isotope, its half-life, and the alpha decay energy. The Dubna team, in 1967, was unable to confirm an alpha emitter with a 4.2-second half-life as claimed by the Berkeley group for ²⁵⁷Lr.[2] Later research indicated that the isotope observed by the LBNL team in 1961 was more likely ²⁵⁸Lr.[1][6] The reported half-lives and decay energies from both labs for what were thought to be the same isotopes were also in disagreement.

Q5: How were the inconsistencies ultimately resolved?

The discrepancies were largely resolved by a series of comprehensive experiments conducted at LBNL in 1971.[1] This work systematically measured the nuclear decay properties of **Lawrencium** isotopes with mass numbers from 255 to 260, confirming and clarifying many of the previous, sometimes conflicting, observations from both Berkeley and Dubna.[1]

Troubleshooting Experimental Inconsistencies

This section provides guidance on potential issues researchers might encounter when attempting to replicate or understand the foundational experiments on **Lawrencium**.

Issue 1: Discrepancy in measured alpha decay energy and half-life compared to initial reports.



Possible Cause: The initial assignment of the produced isotope by the LBNL team (²⁵⁷Lr) was later corrected to likely be ²⁵⁸Lr.[1][2] Experiments aiming to produce and measure the properties of a specific Lawrencium isotope must account for the multiple possible reaction products and their differing decay characteristics.

Troubleshooting:

- Cross-reference with updated nuclear data: Always compare experimental findings with the most recent, accepted values for **Lawrencium** isotopes.
- Isotope separation and identification: Employ robust methods for the separation and identification of reaction products to ensure the measured properties are correctly attributed to the intended isotope.
- Detector calibration: Ensure that alpha particle detectors are precisely calibrated to avoid errors in energy measurement.

Issue 2: Difficulty in reproducing the indirect detection of ²⁵⁶Lr as performed by the JINR team.

Possible Cause: The JINR team's initial detection of ²⁵⁶Lr was indirect, relying on the observation of its granddaughter, fermium-252.[1][4] This method is susceptible to background interference and requires a thorough understanding of the entire decay chain.

Troubleshooting:

- Decay chain analysis: A complete analysis of the expected decay chain, including all intermediate products and their decay modes, is crucial for this method.
- Background subtraction: Meticulous background measurements and subtraction are necessary to isolate the signal from the granddaughter isotope.
- Timing analysis: The timing of the detection of the granddaughter must be consistent with the half-lives of the parent and daughter isotopes.

Data Presentation Summary of Initial Lawrencium Discovery Claims



Reporti ng Group	Year	Isotope Claimed	Target	Projectil e	Reporte d Half- Life	Reporte d Alpha Decay Energy (MeV)	Notes
LBNL	1961	²⁵⁷ Lr	Californiu m isotopes (^{249–252} Cf	¹⁰ B, ¹¹ B	8 ± 2 s	8.6	Initial assignme nt was later corrected to likely be 258Lr. [1]
JINR	1965	²⁵⁶ Lr	Americiu m-243 (²⁴³ Am)	¹⁸ O	~45 s	Indirectly detected	Identified via its granddau ghter, fermium- 252.[1][4]
JINR	1967	²⁵⁶ Lr, ²⁵⁷ Lr	Americiu m-243 (²⁴³ Am)	¹⁸ O	35 s (for ²⁵⁶ Lr)	8.35– 8.50 (for ²⁵⁶ Lr), 8.50– 8.60 (for ²⁵⁷ Lr)	Further studies on the same reaction.
JINR	1970	²⁵⁵ Lr	Americiu m-243 (²⁴³ Am)	¹⁸ O	20 s	8.38	

Experimental Protocols LBNL 1961 Experiment (Simplified)

Target Preparation: A 3-milligram target consisting of a mixture of californium isotopes (²⁴⁹Cf, ²⁵⁰Cf, ²⁵¹Cf, and ²⁵²Cf) was prepared.[1][2]

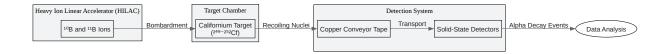


- Irradiation: The target was bombarded with a beam of boron-10 and boron-11 ions from the Heavy Ion Linear Accelerator (HILAC).[1][2]
- Product Collection: The electrically charged transmutation nuclei recoiled from the target in a helium atmosphere and were collected on a thin copper conveyor tape.[2]
- Detection: The conveyor tape was moved to position the collected atoms in front of a series
 of solid-state detectors to measure alpha decay events.[2]

JINR 1965 Experiment (Simplified)

- Target Preparation: A target of americium-243 (²⁴³Am) was prepared.
- Irradiation: The target was bombarded with a beam of oxygen-18 (18O) ions.[4]
- Product Separation and Detection: The reaction products were passed through a double recoil separator. The decay of the granddaughter isotope, fermium-252, was observed to indirectly identify the presence of the parent lawrencium isotope.[1][4]

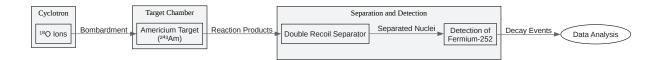
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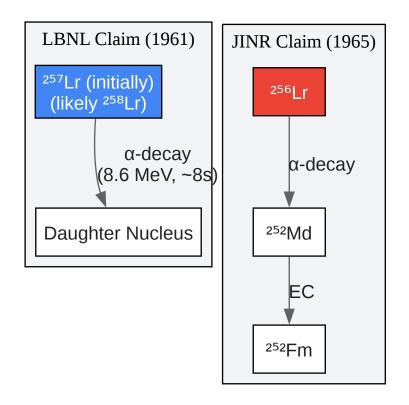
Caption: LBNL 1961 Experimental Workflow.





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Caption: JINR 1965 Experimental Workflow.



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